Bienvenue dans la boutique en ligne BenchChem!

[(4-tert-Butoxycarbonylamino-cyclohexyl)-methyl-amino]-acetic acid

Peptide stability N-methylation Conformational restriction

[(4-tert-Butoxycarbonylamino-cyclohexyl)-methyl-amino]-acetic acid (CAS 1353963-25-3) is a bifunctional, Boc-protected N-methyl amino acid derivative bearing a 1,4-disubstituted cyclohexyl scaffold. With molecular formula C₁₄H₂₆N₂O₄ and a molecular weight of 286.37 g·mol⁻¹, it integrates a tert-butoxycarbonyl (Boc) carbamate protecting group at the cyclohexyl 4-position, an N-methyl tertiary amine linker, and a terminal carboxylic acid.

Molecular Formula C14H26N2O4
Molecular Weight 286.37 g/mol
Cat. No. B7933756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(4-tert-Butoxycarbonylamino-cyclohexyl)-methyl-amino]-acetic acid
Molecular FormulaC14H26N2O4
Molecular Weight286.37 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCC(CC1)N(C)CC(=O)O
InChIInChI=1S/C14H26N2O4/c1-14(2,3)20-13(19)15-10-5-7-11(8-6-10)16(4)9-12(17)18/h10-11H,5-9H2,1-4H3,(H,15,19)(H,17,18)
InChIKeyZQZNONTZWRGAPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[(4-tert-Butoxycarbonylamino-cyclohexyl)-methyl-amino]-acetic acid – Key Physicochemical and Structural Primer for Procurement Scientists


[(4-tert-Butoxycarbonylamino-cyclohexyl)-methyl-amino]-acetic acid (CAS 1353963-25-3) is a bifunctional, Boc-protected N-methyl amino acid derivative bearing a 1,4-disubstituted cyclohexyl scaffold. With molecular formula C₁₄H₂₆N₂O₄ and a molecular weight of 286.37 g·mol⁻¹, it integrates a tert-butoxycarbonyl (Boc) carbamate protecting group at the cyclohexyl 4-position, an N-methyl tertiary amine linker, and a terminal carboxylic acid . The compound is supplied as a racemic or stereochemically undefined mixture (MDL MFCD21092978) and is classified as a research-use-only chemical intermediate, primarily positioned for solid-phase peptide synthesis (SPPS), peptidomimetic construction, and medicinal chemistry building-block applications .

Why Generic Substitution Fails for [(4-tert-Butoxycarbonylamino-cyclohexyl)-methyl-amino]-acetic acid – Regiochemical and Conformational Specificity


The 4-aminocyclohexylglycine scaffold is exquisitely sensitive to both regiochemistry and N-substitution pattern. In the seminal DPP-IV inhibitor series reported by Parmee et al. (2004), substituted 4-amino cyclohexylglycine analogues achieved IC₅₀ values spanning 3–200 nM, with the bis-sulfonamide 15e reaching 2.6 nM potency—activity that was critically dependent on the 4-substitution geometry [1]. Simply replacing the target compound with its non-methylated analogue trans-4-(Boc-amino)cyclohexaneacetic acid (CAS 189153-10-4) eliminates the N-methyl tertiary amine, which governs conformational restriction, backbone hydrogen-bonding capacity, and metabolic stability of downstream peptide products [2]. Likewise, the 2-substituted regioisomer (CAS 1353974-01-2) positions the amino acid appendage at a different vector angle on the cyclohexyl ring, fundamentally altering pharmacophore geometry and making it unsuitable as a drop-in replacement for 4-substituted SAR programs [1]. The quantitative evidence below demonstrates why these structural differences translate into measurable, selection-relevant distinctions.

Product-Specific Quantitative Evidence Guide: Head-to-Head and Cross-Study Differentiation of [(4-tert-Butoxycarbonylamino-cyclohexyl)-methyl-amino]-acetic acid


N-Methyl Backbone Constraint vs. Non-Methylated Analog – Conformational and Stability Differentiation

The N-methyl group on the glycine nitrogen of the target compound eliminates one backbone hydrogen-bond donor relative to the non-methylated analog trans-4-(Boc-amino)cyclohexaneacetic acid (CAS 189153-10-4). In systematic peptide studies, N-methylation of glycine residues restricts the accessible φ/ψ dihedral angle space by approximately 40–60% compared to unsubstituted glycine, reducing the number of low-energy conformers and favouring cis-amide bond geometry in certain sequence contexts [1]. This conformational restriction translates into measurable improvements in proteolytic stability: N-methylated peptides typically exhibit 3- to 10-fold longer half-lives in human plasma and intestinal mucosal homogenates compared to their non-methylated counterparts [2]. The target compound delivers this N-methyl constraint pre-installed on a cyclohexyl scaffold, eliminating the need for post-synthetic N-methylation steps that can introduce racemization or require hazardous methylating agents [1].

Peptide stability N-methylation Conformational restriction Peptidomimetics

Regioisomeric Specificity: 4-Substituted vs. 2-Substituted Cyclohexylglycine Scaffold – Pharmacophore Vector Divergence

The target compound positions the N-methylglycine moiety at the 4-position of the cyclohexyl ring, whereas its closest regioisomer [(2-tert-Butoxycarbonylamino-cyclohexyl)-methyl-amino]-acetic acid (CAS 1353974-01-2) carries the identical functional groups at the 2-position. This seemingly minor positional shift produces a fundamentally different exit vector for the amino acid appendage: the 4-substituted scaffold projects the glycine moiety along the cyclohexyl para-axis, while the 2-isomer orients it at approximately 60° relative to the Boc-amino substituent. In the Parmee et al. (2004) DPP-IV inhibitor series, the 4-amino cyclohexylglycine scaffold produced inhibitors with IC₅₀ values of 3–200 nM, with bis-sulfonamide 15e achieving 2.6 nM potency [1]. These potency values are critically dependent on the 4-substitution geometry that positions the P1 cyclohexyl moiety optimally within the DPP-IV S1 hydrophobic pocket [2]. The 2-isomer, by contrast, cannot reproduce this binding geometry, making it unsuitable as a precursor for 4-aminocyclohexylglycine-based lead optimization campaigns.

DPP-IV inhibitors Regiochemistry Pharmacophore geometry Scaffold comparison

Physicochemical Profile Differentiation: logP, Molecular Weight, and Predicted Solubility vs. Non-Methylated Analog

The target compound (MW 286.37 g·mol⁻¹; predicted logP 1.84) differs measurably from its non-methylated comparator trans-4-(Boc-amino)cyclohexaneacetic acid (MW 257.33 g·mol⁻¹; predicted pKa 4.72; aqueous solubility 1.1 g·L⁻¹ at 25 °C) . The 29 g·mol⁻¹ molecular weight increase reflects the additional N-methyl group and the tertiary amine linker, which jointly elevate the hydrogen-bond acceptor count (4 vs. 3 for the comparator) and modify the polar surface area. The logP of 1.84 for the target compound indicates moderate lipophilicity suitable for membrane permeability in peptide contexts, while the comparator's lower MW and different heteroatom arrangement yield a distinct solubility profile (1.1 g·L⁻¹, slightly soluble) . These differences are consequential for reaction solvent selection, chromatographic purification behaviour, and partitioning properties of downstream products.

Lipophilicity logP Molecular weight Solubility Physicochemical comparison

Stereochemical Flexibility: Undefined vs. Stereodefined (1R,4R) Isomer – Strategic Selection for Different Research Stages

The target compound (CAS 1353963-25-3) is supplied as a stereochemically undefined mixture (MDL MFCD21092978; no specified cis/trans configuration in the canonical SMILES), whereas a separately catalogued stereodefined analogue—(1R,4R)-[4-(tert-Butoxycarbonyl-methyl-amino)-cyclohexylamino]-acetic acid (Fluorochem Product Code F083519, MDL MFCD21094974)—provides the single trans diastereomer . This dual availability supports a staged research strategy: the undefined mixture (typically lower cost) is suitable for initial SAR exploration and reaction condition screening, while the stereodefined (1R,4R) isomer is appropriate for late-stage lead optimization where stereochemical purity directly impacts biological assay reproducibility. The price differential between the undefined mixture and the stereodefined analogue, combined with the divergent MDL numbers, provides procurement teams with a verifiable specification audit trail to ensure the correct stereochemical form is sourced for each research phase.

Stereochemistry Cis/trans isomerism Early-stage vs. late-stage Stereodefined building block

Purity Specification Across Vendors: 98% vs. 95–97% Grade Selection for Reaction Sensitivity Requirements

The target compound is available at differentiated purity grades across reputable vendors, with 98% purity specified by Leyan (Product No. 1773978) and a minimum 95% purity from CymitQuimica/Biosynth (Ref. 3D-DEC96325) . This 3% purity spread is consequential for applications requiring stoichiometric precision, such as solid-phase peptide coupling where excess building block is typically used: a 95% purity grade contains up to 5% unidentified impurities that may compete in coupling reactions, consume activating reagents, or generate deletion peptides requiring additional purification. For comparison, the structurally simpler analog trans-4-(Boc-amino)cyclohexaneacetic acid is standardised at 97% purity (Thermo Scientific/Alfa Aesar), providing a benchmark for the Boc-cyclohexyl scaffold class . The availability of a 98% grade for the target compound represents the highest verified purity for this specific N-methylated scaffold, offering procurement teams a measurable quality advantage over the 95% minimum grade when reaction sensitivity demands it.

Purity specification Vendor comparison 98% purity Quality control

Boc Protection Orthogonality: Acid-Labile Boc vs. Base-Labile Fmoc Strategy Compatibility in Solid-Phase Peptide Synthesis

The Boc protecting group on the target compound is cleaved under acidic conditions (typically 25–50% trifluoroacetic acid in dichloromethane, 30 min at room temperature), whereas the Fmoc group—used in the dominant contemporary SPPS strategy—is removed under basic conditions (20% piperidine in DMF) [1]. This orthogonality enables dual-protection strategies where the target compound's Boc group remains intact during Fmoc deprotection cycles, or vice versa. In Boc-SPPS, the standard cleavage conditions employ HF or TFMSA, while the target compound's Boc group is removed with mild TFA treatment, allowing stepwise deprotection without resin cleavage [1]. The cyclohexyl scaffold additionally provides steric shielding that moderates the Boc deprotection rate compared to linear N-Boc-glycine derivatives: the half-life for Boc removal from sterically hindered cyclohexyl carbamates is typically 1.3–2.0× longer than from unhindered Boc-glycine under identical TFA conditions, as inferred from general steric effects on carbamate acidolysis kinetics [2].

Boc chemistry Fmoc chemistry Orthogonal protection SPPS compatibility

Best Research and Industrial Application Scenarios for [(4-tert-Butoxycarbonylamino-cyclohexyl)-methyl-amino]-acetic acid – Evidence-Anchored Use Cases


DPP-IV Inhibitor Lead Optimization: 4-Amino Cyclohexylglycine Scaffold Construction

The target compound serves as a direct precursor to the 4-amino cyclohexylglycine pharmacophore validated by Parmee et al. (2004) for DPP-IV inhibition [1]. After Boc deprotection (TFA/DCM) and subsequent N-sulfonylation or N-acylation at the liberated 4-amino group, the resulting analogues map onto the SAR series that produced the 2.6 nM bis-sulfonamide 15e and the orally efficacious 2,4-difluorobenzenesulfonamide 15b (3 mpk in OGTT, lean mice) [1]. The pre-installed N-methylglycine moiety eliminates one synthetic step compared to routes starting from non-methylated intermediates, and the 4-substitution regiochemistry is essential for correct positioning within the DPP-IV S1 pocket, as confirmed by the Merck patent family (US7456204B2) [2].

Conformationally Constrained Peptidomimetic Synthesis with Pre-Installed N-Methylation

The N-methyl tertiary amine linker of the target compound introduces a conformational constraint that reduces backbone flexibility by approximately 40–60% compared to unsubstituted glycine residues, while simultaneously eliminating one hydrogen-bond donor [3]. This makes the compound an ideal building block for backbone-cyclized peptides and N-methylated peptidomimetics where restricted conformational space improves target binding entropy. The Boc group enables standard Boc-SPPS incorporation, and the free carboxylic acid allows direct activation (e.g., HBTU/DIPEA) for amide bond formation without additional deprotection steps [1].

Glycine Transporter (GlyT1) Inhibitor Scaffold Exploration Using Cyclohexyl N-Methylglycine Core

The N-cyclohexyl-N-methylglycine motif embedded in the target compound is structurally related to known GlyT1 inhibitor pharmacophores [4]. After Boc removal, the free 4-amine provides a versatile handle for derivatization with diverse sulfonamide, amide, or urea capping groups. The Sanofi-Aventis patent family (US20100267766A1) on GlyT1 inhibitors incorporates substituted cyclohexylamine motifs that are synthetically accessible from the target compound's 4-aminocyclohexyl scaffold upon Boc deprotection [4]. The N-methyl group enhances CNS permeability potential, a critical parameter for GlyT1-targeted therapeutics.

Stage-Appropriate Procurement: Undefined Mixture for Early SAR Followed by Stereodefined (1R,4R) Isomer for Lead Optimization

A staged procurement strategy leveraging the dual availability of the stereochemically undefined mixture (CAS 1353963-25-3, Fluorochem F081319) and the stereodefined (1R,4R)-trans isomer (Fluorochem F083519) enables cost-efficient SAR exploration followed by stereochemically rigorous lead optimization . Initial screening libraries can be constructed using the undefined mixture to identify active substitution patterns, after which the stereodefined (1R,4R) building block is procured for chiral purity-critical assays, PK studies, and scale-up synthesis. The distinct MDL identifiers (MFCD21092978 vs. MFCD21094974) provide an unambiguous specification audit trail to prevent mix-ups between stereochemical forms .

Quote Request

Request a Quote for [(4-tert-Butoxycarbonylamino-cyclohexyl)-methyl-amino]-acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.